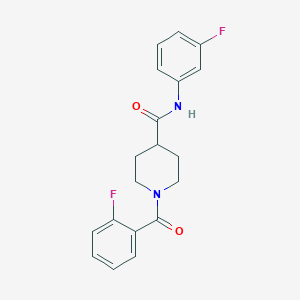![molecular formula C14H11BrClNO2 B4711784 3-[(4-bromo-3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4711784.png)
3-[(4-bromo-3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one
Descripción general
Descripción
3-[(4-bromo-3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one, also known as BRB-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a range of biochemical and physiological effects in various experimental settings. In
Mecanismo De Acción
The exact mechanism of action of 3-[(4-bromo-3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer progression, and viral replication. For example, this compound has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to inhibit the activity of MMPs, which are involved in extracellular matrix remodeling and cancer metastasis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects in various experimental settings. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to inhibit the replication of certain viruses, such as HCV and HIV. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-bromo-3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one in lab experiments is its unique chemical structure, which allows for the selective inhibition of certain enzymes and signaling pathways. Additionally, this compound has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is the complex synthesis method, which can be time-consuming and require specialized equipment. Additionally, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-[(4-bromo-3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Additionally, future research could focus on the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide insights into new therapeutic targets for the treatment of various diseases. Overall, this compound is a promising compound with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-[(4-bromo-3-chlorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, this compound has been found to inhibit the replication of certain viruses, such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
(E)-3-(4-bromo-3-chloroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-9-2-5-14(19-9)13(18)6-7-17-10-3-4-11(15)12(16)8-10/h2-8,17H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBSKLNSCWJQGW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B4711704.png)

![1-[4-(benzyloxy)phenyl]-4-[(2-chlorophenyl)acetyl]piperazine](/img/structure/B4711715.png)
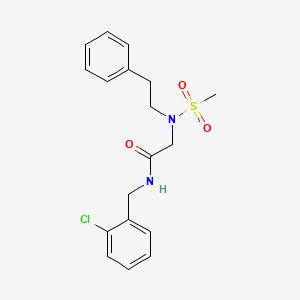
![3-chloro-4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4711736.png)
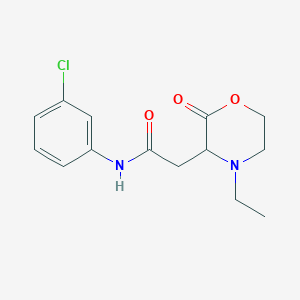
![4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4711742.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4711750.png)
![ethyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4711751.png)
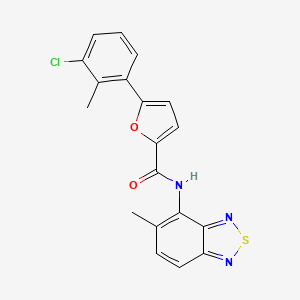
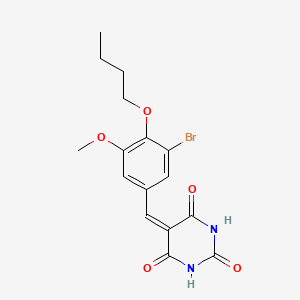
![3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4711768.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4711777.png)
